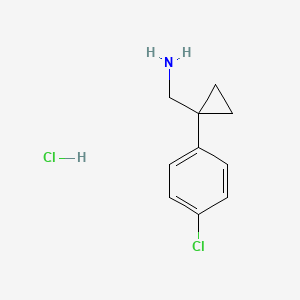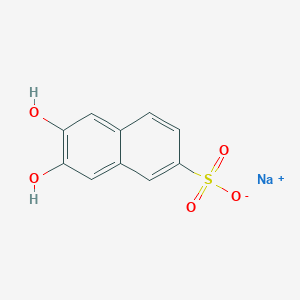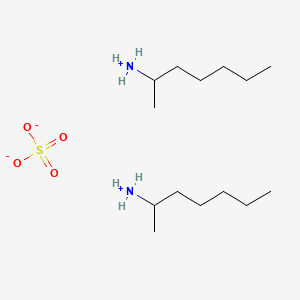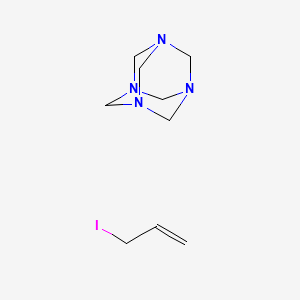
丙二醇单硬脂酸酯
描述
Propylene Glycol Monostearate is a lipophilic emulsifier that is a propylene glycol ester . It is used as a dispersing aid in nondairy creamers; as a crystal stabilizer in cake shortenings and whipped toppings; and as an aeration increaser in cake batters, icings, and toppings . It is also used in oils and shortenings .
Synthesis Analysis
Under microwave irradiation, propylene glycol esters of fatty acids were synthesized by the reaction of different fatty acids with propylene glycol . The effects of different catalysts, catalyst dosage, microwave power, irradiation time, and molar ratio of alcohol to acid on the reaction were discussed .Molecular Structure Analysis
Propylene Glycol Monostearate is a mixture of the propylene glycol mono- and di-esters of stearic and palmitic acids. It contains not less than 90.0 percent of monoesters of saturated fatty acids, chiefly propylene glycol monostearate (C 21 H 42 O 3) and propylene glycol monopalmitate (C 19 H 38 O 3) .Chemical Reactions Analysis
Based on FCC V (Food Chemicals Codex), a chemical method was established for accurately determining the total monoester content of propylene glycol monostearate according to the hydroxyl value, the hydroxyl equivalent factor of free propylene glycol, and the average relative molecular weight of the monoester .Physical and Chemical Properties Analysis
Propylene glycol monostearate has a bland odor and taste. It is not a single chemical entity, but is a mixture of propylene glycol mono- and diesters of stearic and palmitic acids .科学研究应用
冰淇淋和冷冻溶液: PGMS 可有效减小冰淇淋和冷冻蔗糖溶液中的冰晶尺寸,这可以通过其抑制冰再结晶的能力得到证明。它还通过促进更小的脂肪球大小分布并在混合物和冰淇淋中增强部分聚结来显示有限的乳化剂特性 (Aleong, Frochot, & Goff, 2008).
化妆品: 在化妆品中,丙二醇硬脂酸酯 (PGS),包括 PGMS,被用作成分。研究发现它们具有代谢活性,在特定浓度下毒性低,不会引起明显的皮肤刺激或致敏 (Liebert, 1983).
酶促合成: PGMS 可以通过酶促合成来克服与化学过程相关的问题。酰基供体、有机溶剂、温度、水含量、pH 值和反应时间等因素会影响 PGMS 的产率 (Shaw & Lo, 1994).
晶体特性: 已经对外消旋和 L(+) 丙二醇的硬脂酸酯(包括 PGMS)的晶体特性进行了研究,显示出不同的多态改性 (Stauffer, 1967).
丙二醇单酯多态性: 研究阐明了丙二醇单酯(包括 PGMS)的多态性,提供了关于其稳定性和熔化行为的见解 (Lutton, Stewart, & Martin, 1972).
异构丙二醇单酯的相行为: 已经对伯丙二醇单酯和仲丙二醇单酯(包括 PGMS)的相行为进行了研究,揭示了它们的复杂行为和多态性 (Martin & Lutton, 1965).
界面特性: 已经检查了丙二醇单酯(如 PGMS)的界面特性,显示了它们的表面活性和在界面相中的相互作用 (Stauffer, 1968).
食品工业的优化酶促合成: PGMS 已使用固定化脂肪酶合成,用于食品工业中的应用,反应时间、温度、酶量和底物摩尔比等因素会影响合成 (Shaw, Wu, & Shieh, 2003).
食品乳化剂: 已证明丙二醇单酯,包括 PGMS,在食品乳化和低热量食品的制备中有效 (Kuhrt & Broxholm, 1963).
食品香料中的反应: PGMS 作为丙二醇的衍生物,在特定条件下可以与食品香料成分发生反应,影响储存食品香料的感官品质 (Elmore, Dodson, & Mottram, 2014).
皮肤科影响: 丙二醇,包括其衍生物如 PGMS,在局部制剂中使用时会导致原发性刺激性皮肤反应和变态反应性致敏 (Catanzaro & Smith, 1991).
眼睛和呼吸道影响: 接触丙二醇雾,可能包括 PGMS,会导致急性眼睛和上呼吸道刺激 (Wieslander, Norbäck, & Lindgren, 2001).
在各个行业的应用: 丙二醇家族,包括 PGMS,由于其低毒性和理想的性能,被用于广泛的应用中,如食品添加剂、药物制剂、化妆品和除冰剂 (Martin & Murphy, 2000).
体内水解和吸收: 与 PGMS 相关的丙二醇二硬脂酸酯的研究表明,它在胃肠道中水解和吸收,形成 PGMS 和其他产物 (Long, Zeitlin, & Thiessen, 1958).
液-液平衡数据: 关于丙二醇和水组成的体系的液-液平衡数据的研究对工业过程中 PGMS 的回收和应用具有影响 (Chavez, Shazad, Schuur, & Haan, 2012).
对野生动物的环境影响: 已在自由放养绿海龟的血浆中发现丙二醇和 PGMS,这引发了对环境污染及其对野生动物影响的质疑 (Niemuth, Harms, Macdonald, & Stoskopf, 2018).
毒性和安全性: 已对丙二醇及其衍生物(如 PGMS)的安全性与毒性进行了研究,强调了剂量限制和监测不良反应的重要性 (Zar, Graeber, & Perazella, 2007).
中子散射动力学: 已使用中子散射技术对丙二醇及其衍生物(如 PGMS)的动力学进行了研究,提供了对其分子行为的见解 (Swenson, Köper, & Telling, 2002).
作用机制
The specific crystalline properties of distilled propylene glycol monostearate (PGMS) and its ability to stabilize the meta-stable α-crystal form of distilled monoglycerides are beneficial in many aerated products, such as non-dairy desserts, whipping creams, powdered toppings, and cake emulsifiers .
安全和危害
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
The use of propylene glycol esters of fatty acids in foods, as with all other food emulsifiers, is controlled by health authorities . Outside the food industry, PGMS is found in many cosmetic applications, including creams and lotions . Challenges affecting the Propylene Glycol Monostearate (PGMS) market include competition, regulatory hurdles, and economic factors .
属性
IUPAC Name |
2-hydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOKUHFZNIUSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872292 | |
| Record name | Propylene glycol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white beads or flakes with a faint fatty odour | |
| Record name | Propylene glycol stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propylene glycol stearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, soluble in alcohol (in ethanol) | |
| Record name | Propylene glycol stearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
142-75-6, 1323-39-3, 8028-46-4 | |
| Record name | 2-Hydroxypropyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene glycol 1-stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol monostearate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylene glycol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, monoester with propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxypropyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 1-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I3MRN561 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propylene glycol stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 °C | |
| Record name | Propylene glycol stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)







